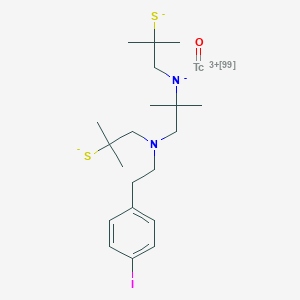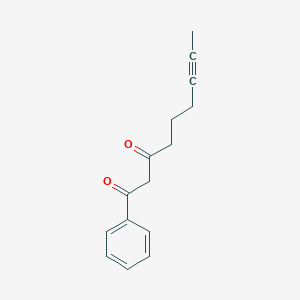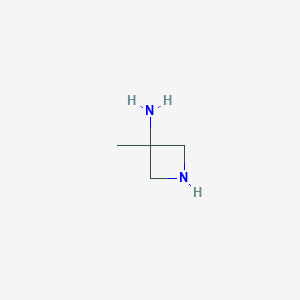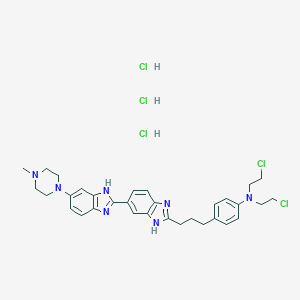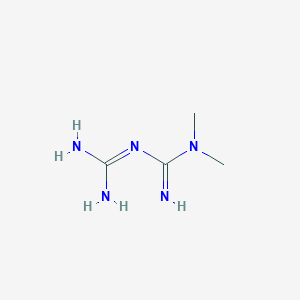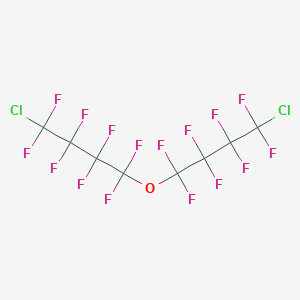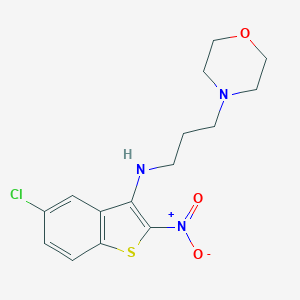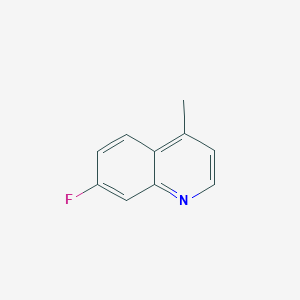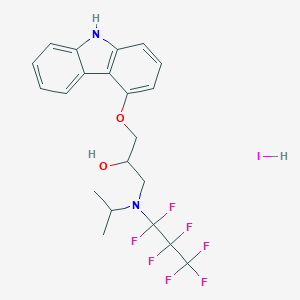
Carazolol FD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carazolol FD is a beta-blocker drug that has been extensively studied for its potential therapeutic applications. It is a derivative of propranolol and possesses both beta-adrenergic blocking and partial agonist activity. Carazolol FD has shown promise in the treatment of a variety of medical conditions, including hypertension, arrhythmias, and myocardial infarction.
Mecanismo De Acción
Carazolol FD works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the sympathetic nervous system. This leads to a decrease in heart rate, cardiac output, and blood pressure. Carazolol FD also has partial agonist activity, which means that it can stimulate the beta-adrenergic receptors to a limited extent.
Efectos Bioquímicos Y Fisiológicos
Carazolol FD has several biochemical and physiological effects. It reduces the activity of the sympathetic nervous system, which leads to a decrease in heart rate, cardiac output, and blood pressure. It also reduces the release of renin from the kidneys, which further reduces blood pressure. Carazolol FD has been shown to have a positive effect on lipid metabolism, reducing levels of LDL cholesterol and increasing levels of HDL cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carazolol FD has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying the beta-adrenergic receptors. It is also relatively easy to administer and has a long half-life, which allows for sustained effects. However, Carazolol FD also has some limitations. It can have off-target effects on other receptors, which can complicate the interpretation of results. It can also be difficult to control the dose and duration of treatment in animal experiments.
Direcciones Futuras
There are several future directions for research on Carazolol FD. One area of interest is its potential use in the treatment of heart failure. Carazolol FD has been shown to improve cardiac function in animal models of heart failure, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of obesity and metabolic syndrome. Carazolol FD has been shown to have a positive effect on lipid metabolism, and further studies are needed to determine its potential as a treatment for these conditions. Finally, Carazolol FD could be used as a tool for studying the beta-adrenergic receptors in more detail, which could lead to a better understanding of their role in health and disease.
Métodos De Síntesis
The synthesis of Carazolol FD involves the condensation of 4-(2-methoxyethyl) phenoxyacetic acid with 2-aminoethanol in the presence of a dehydrating agent. The resulting product is then subjected to further chemical modifications to produce the final compound.
Aplicaciones Científicas De Investigación
Carazolol FD has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing blood pressure in patients with hypertension and in treating arrhythmias. It has also been studied for its potential use in the treatment of myocardial infarction, where it has been shown to reduce the extent of damage to the heart muscle.
Propiedades
Número CAS |
149825-33-2 |
|---|---|
Nombre del producto |
Carazolol FD |
Fórmula molecular |
C21H22F7IN2O2 |
Peso molecular |
594.3 g/mol |
Nombre IUPAC |
1-(9H-carbazol-4-yloxy)-3-[1,1,2,2,3,3,3-heptafluoropropyl(propan-2-yl)amino]propan-2-ol;hydroiodide |
InChI |
InChI=1S/C21H21F7N2O2.HI/c1-12(2)30(21(27,28)19(22,23)20(24,25)26)10-13(31)11-32-17-9-5-8-16-18(17)14-6-3-4-7-15(14)29-16;/h3-9,12-13,29,31H,10-11H2,1-2H3;1H |
Clave InChI |
ZTRUIXNUPTYKRT-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C(C(C(F)(F)F)(F)F)(F)F.I |
SMILES canónico |
CC(C)N(CC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C(C(C(F)(F)F)(F)F)(F)F.I |
Sinónimos |
1-(9H-carbazol-4-yloxy)-3-(N-heptafluoropropyl((1-methylethyl)amino))-2-propanol carazolol FD carazolol-FD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



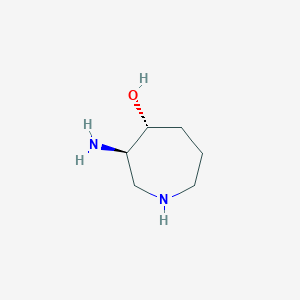
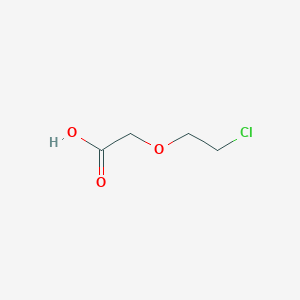
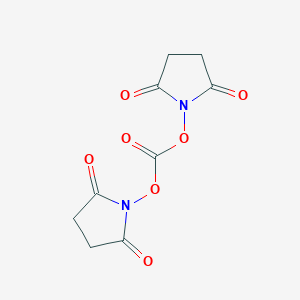
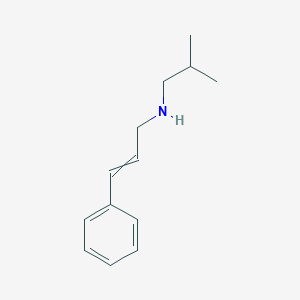
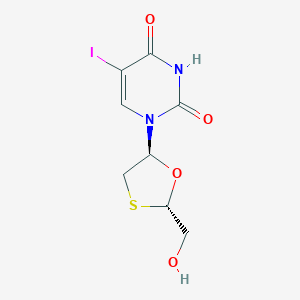
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
